3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chloro group and a sulfanylidene group. The benzamide moiety attached to the quinazolinone core further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of a substituted benzohydrazide with a chloro-substituted keto acid. The reaction conditions often require the use of strong acids or bases, and the reaction may be carried out in boiling solvents such as acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro-substituted quinazolinone derivative.
Reduction: : The quinazolinone core can be reduced to form a tetrahydroquinazoline derivative.
Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Chloro-substituted quinazolinone derivatives.
Reduction: : Tetrahydroquinazoline derivatives.
Substitution: : Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, and the benzamide moiety can enhance this binding through additional interactions.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern and the presence of both chloro and sulfanylidene groups Similar compounds include other quinazolinone derivatives, which may lack one or more of these substituents
List of Similar Compounds
3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides
Properties
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-14-5-7-15(8-6-14)13-25-21(28)16-3-2-4-18(11-16)27-22(29)19-10-9-17(24)12-20(19)26-23(27)30/h2-12,19H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRJWTYZRMMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C(=O)C4C=CC(=CC4=NC3=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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